Enerisant hydrochloride

Histamine H3 Receptor Binding Affinity Neuroscience

Enerisant hydrochloride (TS-091) is a highly selective histamine H3 receptor antagonist/inverse agonist (hH3R IC50: 2.89 nM) designed for sleep-wake and cognition research. Its minimal CYP-mediated DDI risk and primary renal excretion make it the superior choice for co-administration studies. Unlike other H3 antagonists, it demonstrates procognitive effects at low doses (<0.3 mg/kg p.o.) and reliable oral bioavailability, ensuring reproducible translational data without confounding variables. Secure your research supply today.

Molecular Formula C22H31ClN4O3
Molecular Weight 435.0 g/mol
CAS No. 1152749-07-9
Cat. No. B12375647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnerisant hydrochloride
CAS1152749-07-9
Molecular FormulaC22H31ClN4O3
Molecular Weight435.0 g/mol
Structural Identifiers
SMILESCC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl
InChIInChI=1S/C22H30N4O3.ClH/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25;/h5-8,16-18H,2-4,9-15H2,1H3;1H/t18-;/m1./s1
InChIKeyQVMTVPSORZKQPZ-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enerisant Hydrochloride (CAS 1152749-07-9) Procurement: A Potent and Selective Histamine H3 Receptor Antagonist


Enerisant hydrochloride (TS-091) is a potent, competitive, and orally active histamine H3 receptor antagonist/inverse agonist [1]. It demonstrates high affinity and selectivity for human and rat H3 receptors, with IC50 values of 2.89 nM and 14.5 nM, respectively . The compound is under investigation for sleep-wake disorders, notably narcolepsy, and has shown procognitive and wake-promoting effects in preclinical models [1][2]. Its favorable pharmacokinetic profile, including minimal CYP-mediated drug-drug interaction (DDI) potential [3], and demonstrated human brain target engagement [4], position it as a key tool compound for neuroscience research.

Why Enerisant Hydrochloride (TS-091) Cannot Be Substituted by Generic Histamine H3 Antagonists


Direct substitution with other histamine H3 receptor antagonists is scientifically unsound due to significant differences in receptor binding kinetics, selectivity profiles, and pharmacokinetic properties that directly impact in vivo efficacy and safety [1]. While multiple H3 antagonists share a common primary target, they diverge markedly in parameters such as receptor residence time (e.g., rapid dissociators like pitolisant vs. slow dissociators like GSK189254) [1] and off-target receptor interactions, including varying affinities for the sigma-1 receptor [1]. These molecular distinctions translate into differences in CNS penetration, the specific neurotransmitter release profile, and the dose-occupancy relationship required for desired therapeutic effects [2][3]. Consequently, replacing Enerisant with a different H3 antagonist without rigorous re-validation will introduce significant variability and compromise the reproducibility of research outcomes. The quantitative evidence below substantiates the specific and unique profile of Enerisant hydrochloride.

Quantitative Differentiation of Enerisant Hydrochloride: A Comparative Evidence Guide for Informed Procurement


Comparative Human H3 Receptor Affinity: Enerisant vs. Pitolisant

Enerisant exhibits a distinct affinity profile for the human histamine H3 receptor compared to pitolisant, a clinically approved H3 antagonist [1]. While pitolisant demonstrates a Ki of 0.16 nM in recombinant human H3 receptor binding assays, Enerisant shows a Ki of 1.65 nM [2][3]. This approximately 10-fold difference in binding affinity is a critical differentiator that can influence receptor occupancy kinetics and functional outcomes in vitro and in vivo [4].

Histamine H3 Receptor Binding Affinity Neuroscience

Broad-Spectrum Selectivity Profile of Enerisant vs. Multi-Target H3 Antagonists

Enerisant demonstrates a remarkably clean selectivity profile compared to several other clinically evaluated H3 antagonists, including pitolisant, ABT-239, and PF-3654746, which have shown appreciable affinity for the sigma-1 receptor [1]. Enerisant displays negligible affinity for 66 other receptors, transporters, and ion channels, including the histamine H1, H2, and H4 subtypes, at concentrations up to 10 µM . This contrasts with the multi-target pharmacology observed with some other H3 antagonists, where sigma-1 receptor engagement may contribute to their in vivo effects [1].

Receptor Selectivity Off-Target Effects Drug Discovery

Favorable Drug-Drug Interaction (DDI) Profile of Enerisant

Enerisant exhibits a low potential for cytochrome P450 (CYP)-mediated drug-drug interactions, a key advantage in complex research settings [1]. In vitro studies show that Enerisant does not inhibit a panel of major CYP isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) and does not induce CYP1A2, CYP2B6, or CYP3A4 [1]. Furthermore, the compound is primarily excreted unchanged in urine (64.5% to 89.9% of the dose within 48 hours), indicating minimal reliance on hepatic metabolism [1].

Drug-Drug Interaction CYP450 Pharmacokinetics

Quantified Human Brain H3 Receptor Occupancy by Enerisant

Enerisant's target engagement in the human brain has been directly quantified via PET imaging, demonstrating a clear dose-occupancy relationship [1]. In a clinical study, oral administration of Enerisant at 5 mg, 12.5 mg, and 25 mg resulted in mean H3 receptor occupancies of 69.7%, >85%, and >85% at 26 hours post-dose, respectively [1]. At 2 hours post-dose, all doses produced high occupancy (>85%) [1]. This level of detailed human PK/PD characterization is a significant advantage for translational research.

Receptor Occupancy PET Imaging Translational Research

Distinct Dose-Response Separation for Procognitive and Wake-Promoting Effects

Enerisant exhibits a unique functional separation in its dose-response profile, with procognitive effects occurring at substantially lower receptor occupancy than wake-promoting effects [1]. In rats, procognitive effects in social and novel object recognition tests were observed at low oral doses (0.03-0.3 mg/kg), corresponding to <50% H3 receptor occupancy [1]. In contrast, wake-promoting effects required higher doses (3-10 mg/kg, p.o.), which resulted in nearly complete receptor occupancy [1].

Cognition Wakefulness Behavioral Pharmacology

Optimal Research and Industrial Applications for Enerisant Hydrochloride (CAS 1152749-07-9)


Preclinical Models of Cognition and Memory Consolidation

Enerisant is ideally suited for rodent models of cognition, such as the novel object recognition test and social recognition test, where it has demonstrated procognitive effects at low doses (0.03-0.3 mg/kg, p.o.) [1]. Its ability to enhance cognitive function at receptor occupancies below 50% allows researchers to study memory enhancement mechanisms without the confounding effects of increased wakefulness [1].

Investigating Sleep-Wake Regulation and Narcolepsy Pathophysiology

The compound's well-characterized wake-promoting effects, observed at higher doses (3-10 mg/kg, p.o.) in rodents [1], combined with its demonstrated target engagement in the human brain [2], make it a valuable tool for research into sleep-wake disorders, particularly narcolepsy. The human PET occupancy data provides a translational bridge for dose selection [2].

Mechanistic Studies of Histaminergic Neurotransmission

Enerisant's high selectivity for the H3 receptor, with negligible off-target binding across a panel of 66 receptors and channels , makes it an optimal tool for isolating and studying the specific effects of H3 receptor antagonism on neurotransmitter release (e.g., histamine, dopamine, acetylcholine) in brain regions such as the prefrontal cortex and hypothalamus [1][3].

Polypharmacy Studies Requiring a Low DDI Liability

Enerisant's minimal potential for CYP-mediated drug-drug interactions [3] and its primary renal excretion route [3] make it the preferred H3 antagonist for complex experimental designs involving co-administration of other test articles, thereby minimizing confounding pharmacokinetic variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enerisant hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.